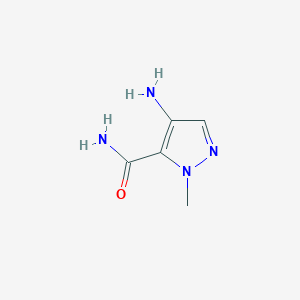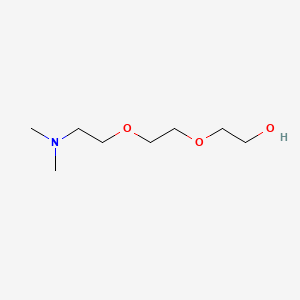
2,4-Dimethoxybenzyl isocyanate
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,4-Dimethoxybenzyl isocyanate involves several steps. A brief overview of properties and reactions of diisocyanates suggests that the reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key .Molecular Structure Analysis
The molecular weight of this compound is 193.20 and its molecular formula is C10H11NO3 .Chemical Reactions Analysis
Isocyanates, including this compound, are known for their reactivity. They can react with water and biological (macro)molecules, leading to various reaction products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of 1.5330 and a density of 1.159 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Drug Development
2,4-Dimethoxybenzyl isocyanate has notable applications in the synthesis of various pharmaceutical compounds. For instance, it has been used as an effective protecting group for tetrazoles in the synthesis of the drug Olmesartan Medoxomil, a medication used for treating high blood pressure (Seki, 2015). This group is inert to various conditions, including those for ruthenium-catalyzed C–H arylation, and can be cleaved under mild conditions. Similarly, this compound has been used in the synthesis of oligoribonucleotides, where it acts as a protecting group for the 2′-hydroxyl group (Takaku, Ito, & Imai, 1986).
Photogeneration and Coatings
In the field of coatings, this compound is used in the photogeneration of amines and diamines. This process involves the liberation of free amines upon exposure of certain carbamates to UV radiation, offering novel curing systems for thin film coatings (Fréchet & Cameron, 1991).
Polymer Chemistry
In polymer chemistry, this compound serves as an amide protecting group for glycosyl donors, aiding in the synthesis of complex carbohydrate structures (Kelly & Jensen, 2001). It also plays a role in the synthesis of polyisocyanate compounds, particularly in the creation of polyfunctional isocyanates containing dibenzyl structures for potential applications in coatings and adhesives (Scorţanu & Prisăcariu, 2010).
Photochemistry and Molecular Modeling
This compound has been involved in the study of photochemistry and molecular modeling. For example, research on the photochemistry of 3,5-dimethoxybenzyl compounds has provided insights into the generation of specific compounds and their reactivity under light exposure (DeCosta, Howell, Pincock, & Rifai, 2000).
Mecanismo De Acción
Target of Action
2,4-Dimethoxybenzyl isocyanate, like other isocyanates, primarily targets biological macromolecules such as proteins and DNA . The compound’s key reactive sites are its two NCO groups .
Mode of Action
The isocyanate functional group (N=C=O, or NCO) in this compound is highly reactive towards water and biological macromolecules . This reactivity allows the compound to form covalent bonds with these targets, leading to changes in their structure and function .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Isocyanates in general are known to be rapidly absorbed and distributed throughout the body, where they can react with various biological targets . They are then metabolized and excreted, primarily via the urine .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets. By reacting with proteins and DNA, the compound can alter their structure and function, potentially leading to cellular damage . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity towards water suggests that its action may be affected by the hydration status of the biological environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2,4-Dimethoxybenzyl isocyanate plays a significant role in biochemical reactions, particularly in the synthesis of nucleosides and other complex molecules. It interacts with enzymes, proteins, and other biomolecules through its reactive isocyanate group. For example, it can react with amino groups in proteins to form stable urea linkages, which can be used to study protein structure and function . Additionally, this compound is involved in the transacylation reactions with glycosyl derivatives, leading to the formation of uridine-5-carboxylic acid derivatives and related nucleosides .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with nucleosides can lead to the modification of essential nucleosides in the furanosyl ring or base residue, which can impact cellular functions such as DNA replication and repair . The compound’s ability to form stable bonds with proteins also allows it to be used in the study of protein-protein interactions and enzyme activity.
Molecular Mechanism
The molecular mechanism of this compound involves its reactive isocyanate group, which can form covalent bonds with various biomolecules. This compound can undergo transacylation reactions with glycosyl derivatives, leading to the formation of uridine-5-carboxylic acid derivatives and related nucleosides . Additionally, this compound can react with amino groups in proteins to form stable urea linkages, which can be used to study protein structure and function . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. For example, its ability to form stable bonds with proteins can lead to prolonged changes in enzyme activity and protein-protein interactions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can be used to study biochemical processes without causing significant toxicity . At high doses, this compound can have toxic or adverse effects, including respiratory and skin irritation . Threshold effects have been observed in studies, where the compound’s impact on cellular function and enzyme activity increases with higher dosages.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleoside synthesis and protein modification. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, its interaction with glycosyl derivatives can result in the formation of uridine-5-carboxylic acid derivatives, which are important intermediates in nucleoside metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, this compound can bind to proteins involved in cellular transport, leading to its distribution to various organelles and cellular structures .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell . For example, this compound can be localized to the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism .
Propiedades
IUPAC Name |
1-(isocyanatomethyl)-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWLDXVEAXTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN=C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460140 | |
| Record name | 2,4-DIMETHOXYBENZYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93489-13-5 | |
| Record name | 1-(Isocyanatomethyl)-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93489-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-DIMETHOXYBENZYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-2,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

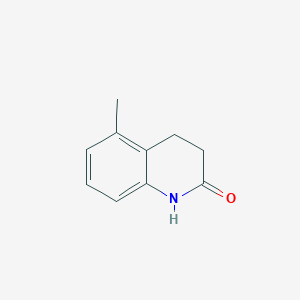
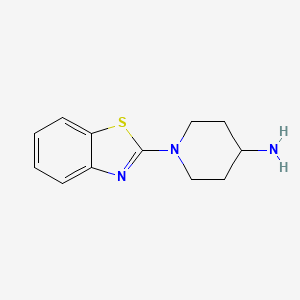

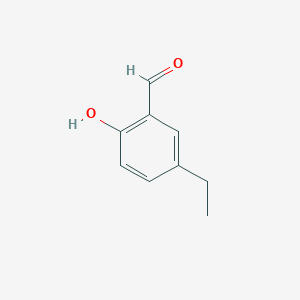

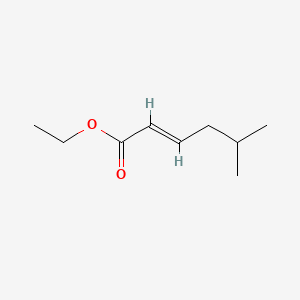
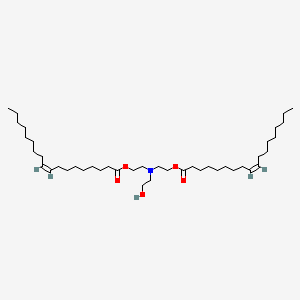
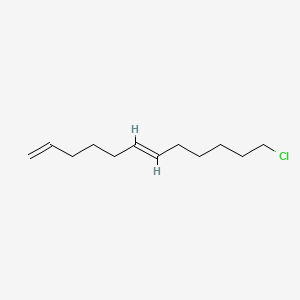
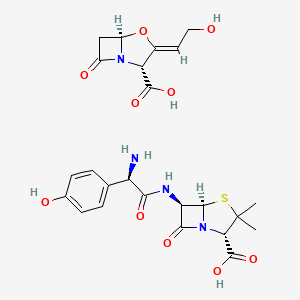

![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)

